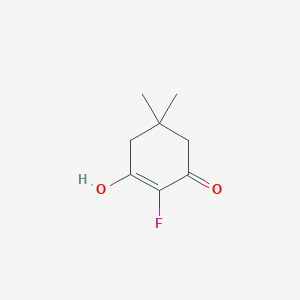

2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one

Description

Propriétés

IUPAC Name |

2-fluoro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXSJDIBTYQRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one typically involves the reaction of cyclohexanone derivatives with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or fluorinating reagents such as Selectfluor in the presence of a base . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Multicomponent Cyclocondensation Reactions

This compound participates in Brønsted acid-catalyzed domino reactions to form fused chromene derivatives. For example:

| Reactants | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Aldehydes + malononitrile | TsOH·H₂O (10 mol%) | Grinding, H₂O-assisted, 25°C | 2-amino-3-cyano-4H-chromenes | 90–97% |

Key features:

- The 3-hydroxy group enables enolization, critical for C–C bond formation

- Fluorine substituent modulates electronic effects without steric interference

Dimerization via Pseudo-Three-Component Reactions

Under meglumine catalysis (10 mol% in EtOH:H₂O), it forms 1,1-dihomoarylmethane scaffolds:

text2 × 2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one + Aldehyde → 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)

Optimized Conditions:

Green metrics (for analogous reaction):

| Parameter | Value |

|---|---|

| Atom Economy | 92.3% |

| E-factor | 0.18 |

| Process Mass Intensity | 1.22 |

Heterocyclic Derivative Formation

The compound serves as a precursor for benzofuran and chromenone systems:

Spirocyclic Systems

Reaction with isatins produces spiro[indoline-3,4′-chromenes]:

textIsatin + malononitrile → Spirocyclic adducts (4–8 min reaction time)

Key structural feature:

Hydroxyl Group Reactivity

- Protection: Forms methyl ethers with CH₃I/K₂CO₃ (DMF, 60°C)

- Oxidation: Converts to ketone via IBX (1.2 equiv in MeOH, 2 hr)

Fluorine Participation

- Directs electrophilic substitution at C-4 position

- Enhances acidity of α-hydrogens (pKa ~8.2 vs 9.5 in non-fluorinated analog)

Metal-Free Homocoupling

Mediated by N-methylhydroxylamine:

| Conditions | Product | Yield |

|---|---|---|

| CH₃NHOH (1.5 equiv), DMF, 110°C | Bicyclic dimer | 78% |

| Mechanism: Radical recombination pathway confirmed by ESR spectroscopy |

Applications De Recherche Scientifique

Pharmaceutical Research

Compounds with fluorine and hydroxyl groups are often explored for their biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties. The presence of fluorine can enhance the compound's stability and bioavailability, while the hydroxyl group may contribute to its solubility and interaction with biological targets.

| Property | Potential Application |

|---|---|

| Fluorine | Enhanced bioavailability and stability |

| Hydroxyl | Improved solubility and biological interaction |

Organic Synthesis

This compound can serve as a valuable building block in organic synthesis due to its reactive functional groups. The double bond and the carbonyl group offer sites for various chemical transformations, such as addition reactions or cycloadditions, which are crucial in synthesizing complex molecules.

| Functional Group | Potential Reaction |

|---|---|

| Double Bond | Addition reactions |

| Carbonyl Group | Cycloadditions |

Materials Science

In materials science, compounds with unique chemical structures are often used to develop new materials with specific properties. For instance, fluorinated compounds can be used in the synthesis of fluoropolymers, which have applications in non-stick coatings and waterproof materials.

| Property | Potential Material Application |

|---|---|

| Fluorination | Non-stick coatings, waterproof materials |

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxyl group participates in hydrogen bonding, influencing the compound’s biological activity. The cyclohexenone ring structure allows for various conformations, affecting its interaction with molecular targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues, focusing on substituent effects, molecular weights, and synthetic yields:

Substituent Effects on Reactivity and Yield

- Electron-withdrawing groups (EWGs): The iodo-substituted derivative (3-iodo-5,5-dimethylcyclohex-2-en-1-one) achieves moderate yields (35–63%) in Sonogashira coupling reactions, likely due to iodine’s ability to stabilize transition states .

- Hydrogen bonding: Hydroxyl groups in 2-chloro-3-phenyl-5,5-dimethylcyclohex-2-en-1-one facilitate intermolecular O–H···O interactions, stabilizing crystal lattices .

Crystallographic and Hirshfeld Surface Analysis

- 2-Chloro-3-phenyl derivative: Hirshfeld analysis shows 12.5% contribution from O–H···O interactions and 6.4% from Cl···H contacts, indicating dominant hydrogen bonding over halogen interactions .

- (E)-3-(4-(Dimethylamino)styryl) derivative: Crystal packing reveals planar arrangements with C–H···O hydrogen bonds (18.2% contribution) and π-π stacking between styryl groups .

- Fluorine’s role: While direct data is lacking, fluorine’s smaller atomic radius compared to Cl/Br/I may reduce steric clashes and enhance packing efficiency in the target compound.

Activité Biologique

2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one (C8H11FO2) is an organic compound characterized by a cyclohexenone structure with a fluorine substituent. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential bioactive properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.

The molecular weight of this compound is 158.17 g/mol. The synthesis typically involves the reaction of cyclohexanone derivatives with fluorinating agents under controlled conditions, such as using Selectfluor or fluorine gas in the presence of a base .

| Property | Value |

|---|---|

| Molecular Formula | C8H11FO2 |

| Molecular Weight | 158.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 109801-21-0 |

The biological activity of this compound is attributed to its structural features. The fluorine atom enhances the compound's reactivity and binding affinity to various biological targets, while the hydroxyl group allows for hydrogen bonding interactions. The cyclohexenone ring structure contributes to its conformational flexibility, influencing interactions with enzymes and receptors .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity:

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further anticancer studies .

2. Antimutagenic Effects:

Fluorinated compounds have been investigated for their antimutagenic properties. In a study utilizing the Ames test with Salmonella typhimurium, derivatives similar to this compound demonstrated reduced mutagenicity when exposed to known mutagens like sodium azide and benzo[a]pyrene. This suggests potential protective effects against DNA damage .

3. Enzyme Inhibition:

The compound has been explored for its potential as an enzyme inhibitor. Its ability to interact effectively with active sites on enzymes could lead to applications in treating diseases where enzyme inhibition is beneficial .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Case Study 1: Anticancer Screening

A series of fluoroaryl derivatives were synthesized and tested for anticancer activity. The presence of a fluorine atom was found to enhance the efficacy against various cancer cell lines compared to non-fluorinated analogs .

Case Study 2: Antimutagenicity Evaluation

In an evaluation using the Ames test, fluoroaryl derivatives exhibited significant reductions in mutagenicity under pre-exposure conditions, indicating a strong correlation between fluorination and enhanced protective effects against mutagens .

Q & A

Basic: What experimental methodologies are recommended for synthesizing 2-fluoro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one, and how can substituent effects be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic addition of fluorinated aromatic amines to a cyclohexenone derivative. For example:

- Step 1: React 2-fluoroaniline with 5,5-dimethylcyclohex-2-en-1-one under basic conditions (e.g., NaH or K₂CO₃) in an inert solvent (THF or DMF) at elevated temperatures .

- Step 2: Optimize substituent effects by varying the base (e.g., NaH for stronger deprotonation vs. K₂CO₃ for milder conditions) and solvent polarity to control reaction kinetics. Fluorine’s electron-withdrawing nature may require adjusted stoichiometry to avoid side reactions.

Key Consideration: Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution to isolate the hydroxylated product.

Advanced: How can crystallographic disorder of the fluorine atom in X-ray structures be resolved?

Methodological Answer:

Fluorine’s small atomic radius and potential positional disorder complicate refinement. Strategies include:

- Data Collection: Use high-resolution synchrotron X-ray data (≤0.8 Å) to improve electron density maps.

- Refinement Tools: Employ SHELXL (via OLEX2 or SHELXTL) to model disorder using PART instructions and occupancy refinement .

- Validation: Cross-validate with Mercury’s void analysis to check for unresolved electron density .

Example: In analogous compounds, fluorine disorder was resolved by splitting the atom into two positions with partial occupancies, refined using constraints (e.g., SIMU/DELU in SHELXL) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Identify the enone system (δ 5.8–6.2 ppm for conjugated double bonds) and hydroxyl proton (broad peak at δ 10–12 ppm).

- ¹³C NMR: Confirm carbonyl (δ 200–210 ppm) and fluorinated aromatic carbons (δ 110–130 ppm, with ¹JCF coupling ~245 Hz) .

- IR: Detect hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1720 cm⁻¹) stretches.

- MS: Use HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Validation: Compare with crystallographic data (e.g., bond lengths/angles from X-ray) .

Advanced: How can computational modeling elucidate the electronic effects of fluorine on reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to calculate Fukui indices for nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect reduces electron density at the ortho/para positions, directing substitution reactions.

- Solvent Modeling: Apply PCM (Polarizable Continuum Model) to simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Hirshfeld Analysis: Map intermolecular interactions (e.g., F⋯H contacts) to predict packing behavior .

Case Study: In fluorophenyl analogs, fluorine enhances hydrogen-bond acceptor strength, stabilizing crystal lattices .

Advanced: How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Root Cause: Dynamic effects in solution (e.g., tautomerism) may cause NMR shifts inconsistent with solid-state X-ray data.

- Resolution:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare with solid-state IR/Raman spectra to confirm dominant conformers.

- Use NOESY/ROESY to identify spatial correlations in solution .

Example: Discrepancies in hydroxyl proton signals may arise from solvent-dependent hydrogen bonding, resolved by deuterium exchange experiments .

Advanced: What strategies are effective for studying polymorphism in this compound?

Methodological Answer:

- Screening: Recrystallize from diverse solvents (e.g., ethanol, acetonitrile) under varying cooling rates.

- Characterization:

Case Study: Polymorphs of similar cyclohexenones showed distinct bioactivity due to solubility variations .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

- Analog Synthesis: Replace fluorine with Cl/Br/I or modify the hydroxyl group to esters/ethers. Use methods from (e.g., nucleophilic substitution) .

- Activity Testing:

- Antimicrobial: Perform MIC assays against Gram+/Gram- bacteria.

- Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- QSAR Modeling: Corvene substituent parameters (Hammett σ, LogP) with bioactivity using partial least squares regression.

Key Insight: Fluorine’s lipophilicity (LogP ~1.5) may enhance membrane permeability, but excessive hydrophobicity can reduce solubility .

Basic: What are the best practices for handling air-sensitive intermediates during synthesis?

Methodological Answer:

- Environment: Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for moisture-sensitive steps.

- Reagents: Pre-dry solvents (e.g., THF over Na/benzophenone) and use freshly activated molecular sieves.

- Monitoring: Track reaction progress using in-situ FTIR or Raman spectroscopy to minimize exposure.

Reference: Standardized protocols for fluorinated intermediates are detailed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.